![molecular formula C12H23N3S B12623095 N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea CAS No. 921611-96-3](/img/structure/B12623095.png)
N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyclohexyl group, a pyrrolidinyl group, and a thiourea moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea typically involves the reaction of cyclohexylamine with a suitable isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiourea group under mild conditions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea
- N-Cyclohexyl-N’- (4-Methyl-2-Pyridinyl)Thiourea
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl and pyrrolidinyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
921611-96-3 |
|---|---|
Molecular Formula |
C12H23N3S |
Molecular Weight |
241.40 g/mol |
IUPAC Name |
1-cyclohexyl-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C12H23N3S/c16-12(14-9-11-7-4-8-13-11)15-10-5-2-1-3-6-10/h10-11,13H,1-9H2,(H2,14,15,16)/t11-/m0/s1 |
InChI Key |
XOZSEFCTZADUMY-NSHDSACASA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=S)NC[C@@H]2CCCN2 |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



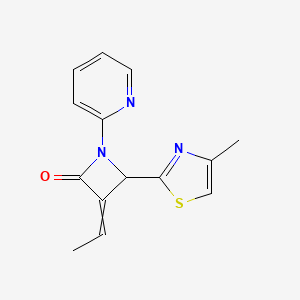
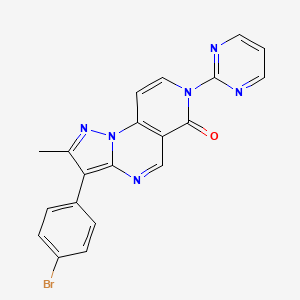

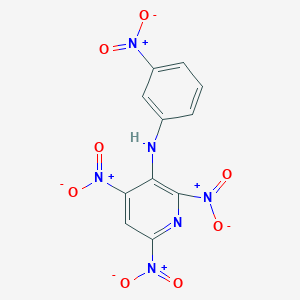
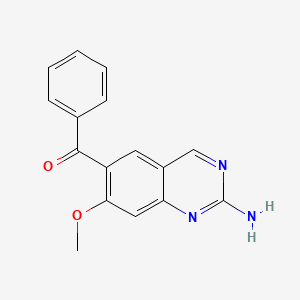
![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)
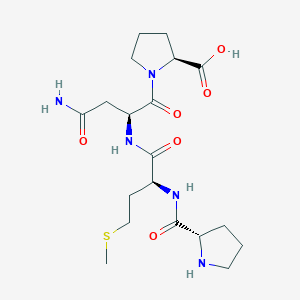
![1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate](/img/structure/B12623080.png)
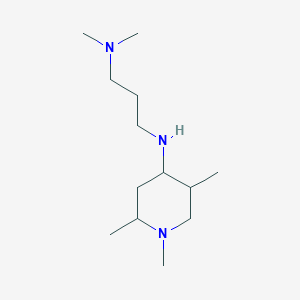
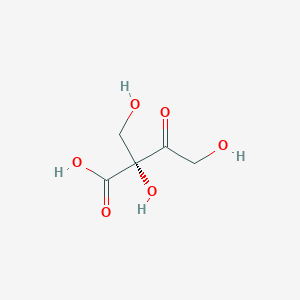
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)
